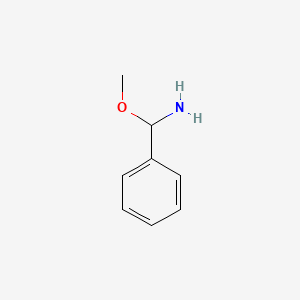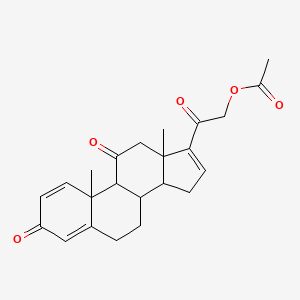
alpha-Methoxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methoxybenzylamine: is an organic compound with the molecular formula C8H11NO . It is a primary amine where the benzylamine structure is substituted by a methoxy group at the para position. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From p-Anisaldehyde: One common method involves the reduction of p-anisaldehyde using sodium borohydride (NaBH4) in methanol to form p-methoxybenzyl alcohol.
From 4-Methoxyphenylacetonitrile: Another method involves the reduction of 4-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) to yield 4-methoxybenzylamine.
Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of 4-methoxybenzyl cyanide in the presence of a suitable catalyst such as Raney nickel or palladium on carbon .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Methoxybenzylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in organic synthesis .
Biology:
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates .
Industry:
Mechanism of Action
The mechanism of action of alpha-Methoxybenzylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The methoxy group can influence the electron density on the benzylamine, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Benzylamine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxyphenethylamine: Contains an additional ethyl group, altering its physical and chemical properties.
4-Methoxybenzyl alcohol: The hydroxyl group makes it more suitable for oxidation reactions.
Uniqueness: Alpha-Methoxybenzylamine’s unique structure, with a methoxy group at the para position, provides distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and industrial processes .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
methoxy(phenyl)methanamine |
InChI |
InChI=1S/C8H11NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,9H2,1H3 |
InChI Key |
QJEXJBMBKNYZJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)


![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)


![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

